molecular formula C27H27N5O4 B1246022 PDGF Receptor Tyrosine Kinase Inhibitor III CAS No. 205254-94-0

PDGF Receptor Tyrosine Kinase Inhibitor III

Cat. No. B1246022
M. Wt: 485.5 g/mol
InChI Key: INTPTKHSGKBHHW-UHFFFAOYSA-N
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Description

PDGF Receptor Tyrosine Kinase Inhibitor III is a multikinase inhibitor that inhibits PDGFR, EGFR, FGFR, PKA, and PKC . It is used for the research of amyotrophic lateral sclerosis . It is also known as a Type III RTK, which includes PDGFR, CSF-1R (Ems), Kit, and FLT3 .


Molecular Structure Analysis

PDGF Receptor Tyrosine Kinase Inhibitor III is a N-arylpiperazine . It is an N-(4-phenoxyphenyl)-4-(6,7-dimethoxyquinazoline-4-yl)piperazine-1-carboxamide .


Chemical Reactions Analysis

PDGF Receptor Tyrosine Kinase Inhibitor III is a potent ATP competitive inhibitor of PDGF-RTK . It is active in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .

Scientific Research Applications

Structural and Functional Understanding

PDGF Receptor Tyrosine Kinase Inhibitor III targets the PDGF receptors, which are crucial in the development of connective tissue cells. Structural studies have advanced our understanding of how these inhibitors interact with PDGF receptors, offering insights into therapeutic strategies for diseases like cancer where PDGF signaling is aberrant (Chen, Chen, & He, 2013).

Therapeutic Potential in Cancer

In cancer treatment, inhibitors like Crenolanib have shown promise. Crenolanib targets PDGFR and has displayed efficacy in suppressing lung cancer cell proliferation and tumor growth in vivo. Its clinical efficacy in several human tumors is under investigation in clinical trials (Wang et al., 2014).

Treatment of Non-Malignant Diseases

PDGF antagonists, including receptor tyrosine kinase inhibitors, have shown beneficial effects in non-malignant diseases like atherosclerosis and various fibrotic diseases. Their application in the treatment of these conditions has been documented in preclinical models and some patient studies (Heldin, 2014).

Role in Embryonal Development and Tissue Homeostasis

PDGF receptors mediate critical signals during embryonal development and control tissue homeostasis in adults. Overactivity of these receptors is seen in malignancies and diseases involving excessive cell proliferation (Heldin & Lennartsson, 2013).

Implications in Tumorigenesis and Cardiovascular Diseases

Overexpression or activating mutations of PDGF receptors are linked to a series of diseases, such as cancer, fibrosis, and cardiovascular diseases. Understanding the structure and function of PDGFR signaling has been crucial in developing therapeutic targets for these diseases (Wang, Qin, & Mi, 2019).

Drug Resistance Mechanisms

Studies on mutations that cause drug resistance, such as in gastrointestinal stromal tumors, provide insights into developing new agents to inhibit PDGFR, including drug-resistant mutations (Liang et al., 2016).

Future Directions

The future of PDGF Receptor Tyrosine Kinase Inhibitor III lies in its potential use in the treatment of various diseases. For instance, it has been suggested that PDGF signalling inhibitors could play an increasing role in clinical trials for the treatment of various pulmonary diseases . Furthermore, next-generation TKIs were developed and clinically tested, leading to 2 new USA FDA drug approvals in 2020 .

properties

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447892
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDGF Receptor Tyrosine Kinase Inhibitor III

CAS RN

205254-94-0
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
Y Bossé, C Thompson, J Stankova… - American journal of …, 2006 - atsjournals.org
… of the tyrphostin AG1296 and another potent and selective ATP-competitive inhibitor of PDGFR tyrosine kinase activity, namely PDGF Receptor Tyrosine Kinase Inhibitor III (refered …
Number of citations: 105 www.atsjournals.org
M Rola-reszczynski - The author retains copyright …, 2006 - collectionscanada.gc.ca
… of the tyrphostin AG1296 and another potent and selective ATP-competitive inhibitor of PDGFR tyrosine kinase activity, namely PDGF Receptor Tyrosine Kinase Inhibitor III (refered …
Number of citations: 2 www.collectionscanada.gc.ca
S Wilkinson, J O'Prey, M Fricker, KM Ryan - Genes & development, 2009 - ncbi.nlm.nih.gov
The selective regulation of macroautophagy remains poorly defined. Here we report that PDGFR signaling is an essential selective promoter of hypoxia-induced macroautophagy. …
Number of citations: 75 www.ncbi.nlm.nih.gov
LA Ford Siltz, EG Viktorova, B Zhang… - Journal of …, 2014 - Am Soc Microbiol
… Three compounds, Akt inhibitor IV, henceforth called A4(1) (position A4 in the library I plate); PDGF receptor tyrosine kinase inhibitor III [E5(1)]; and indirubin derivative E804 [E7(2)], …
Number of citations: 43 journals.asm.org
KL McCabe, M Bronner-Fraser - 2008 - journals.biologists.com
… Conjugates were cultured with vehicle (DMSO), 10 nM or 100 nM PDGF Receptor Tyrosine Kinase Inhibitor III (PIII) (Calbiochem). For immunohistochemistry, explants were fixed …
Number of citations: 49 journals.biologists.com
J Liu, M Schenker, S Ghiasvand… - International Journal of …, 2019 - mdpi.com
Kinase signaling plays an important role in acquired epilepsy, but only a small percentage of the total kinome has been investigated in this context. A major roadblock that prevents the …
Number of citations: 10 www.mdpi.com
N Kanaji, M Yokohira, N Watanabe… - Anticancer …, 2018 - ar.iiarjournals.org
Background/Aim: Fibroblasts can alter the extracellular matrix (ECM), contributing to cancer progression by providing a scaffold for cancer cells. The influence of lung cancer cells (LCCs…
Number of citations: 6 ar.iiarjournals.org
LAF Siltz - 2016 - search.proquest.com
… IV, henceforth called A4(1), PDGF Receptor Tyrosine Kinase Inhibitor III (E5(1)), and Indirubin … PDGF receptor tyrosine kinase inhibitor III (E5(1)). C. Indirubin derivative E804 (E7(2)). …
Number of citations: 3 search.proquest.com
AJX Lee - 2012 - discovery.ucl.ac.uk
Chromosomal instability (CIN) describes ongoing numerical and structural chromosomal aberrations in cancer cells, leading to intra-tumour heterogeneity and is frequently associated …
Number of citations: 2 discovery.ucl.ac.uk

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